molecular formula C9H12BrIN2 B2698273 4-bromo-N,N-dimethylbenzene-1-carboximidamide hydroiodide CAS No. 1803591-10-7

4-bromo-N,N-dimethylbenzene-1-carboximidamide hydroiodide

Cat. No.: B2698273
CAS No.: 1803591-10-7
M. Wt: 355.017
InChI Key: XGPHQYBIVLFPER-UHFFFAOYSA-N
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Description

4-bromo-N,N-dimethylbenzene-1-carboximidamide hydroiodide is a chemical compound with the molecular formula C9H12BrIN2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the fourth position and an N,N-dimethylcarboximidamide group at the first position The compound is further complexed with hydroiodide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N,N-dimethylbenzene-1-carboximidamide hydroiodide typically involves the following steps:

    Bromination: The starting material, benzene, undergoes bromination to introduce a bromine atom at the fourth position. This is achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

    N,N-Dimethylation: The brominated benzene is then subjected to N,N-dimethylation. This involves the reaction with dimethylamine (CH3)2NH in the presence of a suitable base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Carboximidamide Formation: The resulting N,N-dimethylbenzene is then converted to the carboximidamide derivative by reacting with cyanamide (NH2CN) under acidic conditions.

    Hydroiodide Formation: Finally, the compound is treated with hydroiodic acid (HI) to form the hydroiodide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N,N-dimethylbenzene-1-carboximidamide hydroiodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-bromo-N,N-dimethylbenzene-1-carboximidamide hydroiodide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N,N-dimethylbenzene-1-carboximidamide hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromine atom and the carboximidamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The hydroiodide component may also contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride
  • 4-bromo-N,N-dimethylbenzene-1-carboximidamide hydrobromide
  • 4-bromo-N,N-dimethylbenzene-1-carboximidamide sulfate

Uniqueness

4-bromo-N,N-dimethylbenzene-1-carboximidamide hydroiodide is unique due to the presence of the hydroiodide component, which may impart distinct physicochemical properties compared to its hydrochloride, hydrobromide, and sulfate counterparts. These properties can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-bromo-N,N-dimethylbenzenecarboximidamide;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2.HI/c1-12(2)9(11)7-3-5-8(10)6-4-7;/h3-6,11H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPHQYBIVLFPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)C1=CC=C(C=C1)Br.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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